molecular formula C11H13F2N B13594601 2-(2,5-Difluorophenyl)piperidine

2-(2,5-Difluorophenyl)piperidine

Cat. No.: B13594601
M. Wt: 197.22 g/mol
InChI Key: TXFWRIBXONZZJM-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)piperidine typically involves the reaction of 2,5-difluorobenzene with piperidine under specific conditions. One common method includes the use of Grignard reagents, where 2,5-difluorobromobenzene reacts with magnesium to form a Grignard reagent, which is then reacted with piperidine . Another method involves the coupling of 2,5-difluorobromobenzene with N-Boc-pyrrolidone, followed by asymmetric reduction and deprotection steps .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of environmentally friendly solvents and catalysts is emphasized to ensure process safety and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties depending on the substituents introduced .

Scientific Research Applications

2-(2,5-Difluorophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)piperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially providing therapeutic effects for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Difluorophenyl)piperidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This positioning can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-(2,5-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

InChI Key

TXFWRIBXONZZJM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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